molecular formula C14H26N4O2 B1606736 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl- CAS No. 3901-51-7

1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-

Cat. No. B1606736
CAS RN: 3901-51-7
M. Wt: 282.38 g/mol
InChI Key: QJMVVECCBAWCLZ-UHFFFAOYSA-N
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Patent
US08779068B2

Procedure details

2-Methyl aziridine (15.05 grams, 0.26 moles) was added drop wise over one hour to a solution of 1,6-diisocyanatohexane (20.00 grams, 0.12 moles, Aldrich) in toluene (40 mL) while cooling in an ice bath. After stirring for a total of 24 hours at room temperature, a portion of the solvent was removed under vacuum to give N,N′-(hexane-1,6-diyl)bis-(2-methylaziridine-1-carboxamide)
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][NH:3]1.[N:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]=[C:15]=[O:16])=[C:6]=[O:7]>C1(C)C=CC=CC=1>[CH2:13]([NH:14][C:15]([N:3]1[CH2:4][CH:2]1[CH3:1])=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][NH:5][C:6]([N:3]1[CH2:4][CH:2]1[CH3:1])=[O:7]

Inputs

Step One
Name
Quantity
15.05 g
Type
reactant
Smiles
CC1NC1
Name
Quantity
20 g
Type
reactant
Smiles
N(=C=O)CCCCCCN=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a total of 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
a portion of the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCNC(=O)N1C(C1)C)NC(=O)N1C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.